4-ethyl-2-methoxybenzaldehyde
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Overview
Description
4-Ethyl-2-methoxybenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethyl group at the fourth position and a methoxy group at the second position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-2-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethyl-2-methoxybenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the oxidation of 4-ethyl-2-methoxytoluene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, and the aldehyde group is introduced at the benzylic position.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. The starting material, 4-ethyl-2-methoxytoluene, is subjected to controlled oxidation using industrial oxidants like manganese dioxide or catalytic systems involving transition metals. The reaction conditions are optimized to achieve high yields and purity of the desired aldehyde.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.
Major Products Formed
Oxidation: 4-Ethyl-2-methoxybenzoic acid.
Reduction: 4-Ethyl-2-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-2-methoxybenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of 4-ethyl-2-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzaldehyde: Similar structure but lacks the ethyl group.
4-Methoxybenzaldehyde: Similar structure but lacks the ethyl group.
4-Ethoxybenzaldehyde: Similar structure but has an ethoxy group instead of a methoxy group.
Uniqueness
4-Ethyl-2-methoxybenzaldehyde is unique due to the presence of both an ethyl group and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, influencing its reactivity and applications. The ethyl group increases the compound’s hydrophobicity, while the methoxy group enhances its electron-donating ability, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
142224-35-9 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-ethyl-2-methoxybenzaldehyde |
InChI |
InChI=1S/C10H12O2/c1-3-8-4-5-9(7-11)10(6-8)12-2/h4-7H,3H2,1-2H3 |
InChI Key |
KBGKWYXQHWKSSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C=O)OC |
Purity |
95 |
Origin of Product |
United States |
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